![molecular formula C13H8ClN3O4S B1428219 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1346447-16-2](/img/structure/B1428219.png)
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
Pyrimidines are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. They are key structural fragments of many biological compounds .
Synthesis Analysis
The synthesis of pyrimidines can involve various methods, including the Dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The Dimroth rearrangement is a common reaction involving pyrimidines. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure. For example, 4-Pyrimidinecarboxylic acid has a molecular weight of 124.10 and its empirical formula is C5H4N2O2 .
Applications De Recherche Scientifique
Synthesis and Characterization
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has been utilized in the synthesis and characterization of new substituted tricyclic compounds. These compounds have been synthesized from 7-(phenylsulfonyl)-4-(chloro)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidine and have shown significant antibacterial and antifungal activities. The structures of these compounds are determined by their spectral and microanalytical data (Mittal, Sarode & Vidyasagar, 2011).
Antiviral Activity
The compound has also been used in the synthesis of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. These compounds have been tested for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), showing only slight activity and cytotoxicity (Saxena, Hagenow, Genzlinger, Turk, Drach & Townsend, 1988).
Dihydrofolate Reductase Inhibition
This chemical has been included in the synthesis of novel nonclassical 2,4-diamino-6-methyl-5-mioarylsubstituted-7H-pyrrolo[2,3-d]pyrimidines, evaluated as potential inhibitors of dihydrofolate reductase and antitumor agents. The compounds showed selective inhibition against different dihydrofolate reductases from various sources (Gangjee, Jain & Queener, 2005).
Fluorescent Compounds Synthesis
Additionally, the compound has been used in the synthesis of fluorescent 2-Substituted 6-(Het)aryl-7-deazapurine Bases {4-(Het)aryl-pyrrolo[2,3-d]pyrimidines}, which exhibited bright fluorescence with high quantum yields, although they did not show significant biological activity (Sabat, Nauš, Matyasovsky, Dziuba, Slavětínská & Hocek, 2016).
Antitumor Agents
The synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines using this compound has led to potential inhibitors of thymidylate synthase (TS) and potential antitumor and antibacterial agents. These analogues were evaluated against human TS and showed significant inhibitory activity (Gangjee, Mavandadi, Kisliuk, McGuire & Queener, 1996).
Safety And Hazards
Orientations Futures
Pyrimidines and their derivatives have a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. They are an emerging scaffold in medicinal chemistry, and future research will likely continue to explore their potential as therapeutic agents .
Propriétés
IUPAC Name |
7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c14-11-9-6-10(13(18)19)17(12(9)16-7-15-11)22(20,21)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHIFBDAGLUAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744286 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid | |
CAS RN |
1346447-16-2 | |
| Record name | 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




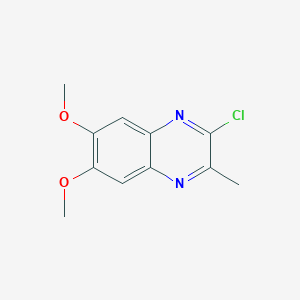
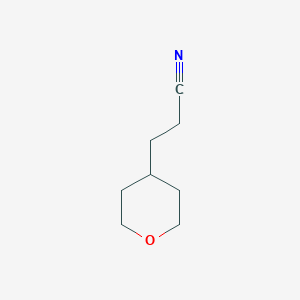
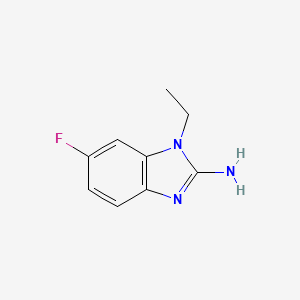
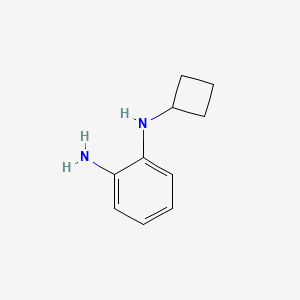
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
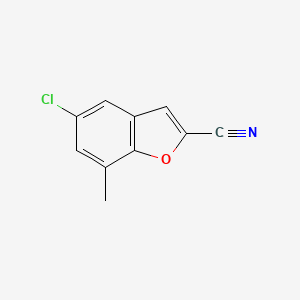
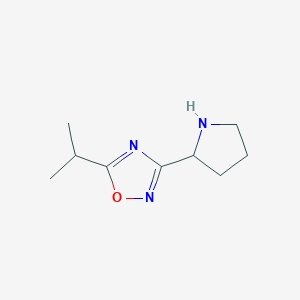
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)
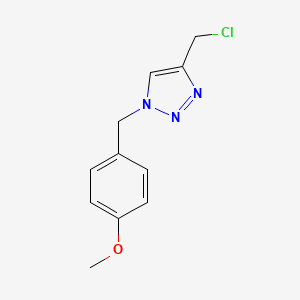
![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)
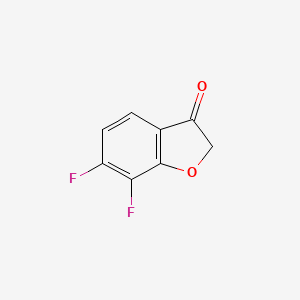
![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)